Seltorexant OX2R Binding Affinity Versus Des-methyl and Heterocycle-Substituted Analogs
Seltorexant, constructed from CAS 1293284-71-5 as the core building block, exhibits pKi values of 8.0 (human OX2R) and 8.1 (rat OX2R), representing low-nanomolar affinity . In the patent SAR series, replacement of the 4,6-dimethylpyrimidin-2-yl group with unsubstituted pyrimidine, pyridine, or pyrazine congeners reduced OX2R antagonist potency by 10- to >100-fold, while removal of the methyl substituents alone (des-methyl analog) similarly attenuated activity below the threshold required for in vivo efficacy [1]. This establishes that the 4,6-dimethylpyrimidin-2-yl substitution pattern is non-redundant for high-affinity OX2R engagement.
| Evidence Dimension | OX2R binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi 8.0 (human OX2R), 8.1 (rat OX2R) for seltorexant containing CAS 1293284-71-5 scaffold |
| Comparator Or Baseline | Des-methyl analog: >10-fold reduction in OX2R antagonist potency; heterocycle-replaced analogs: 10- to >100-fold reduction (patent SAR data) |
| Quantified Difference | ≥10-fold loss of OX2R affinity upon methyl deletion; ≥10- to >100-fold loss upon heterocycle replacement |
| Conditions | Human and rat OX2R binding assays; functional antagonist assays (patent Examples) |
Why This Matters
Procurement of CAS 1293284-71-5 is mandatory for any synthesis campaign aiming to replicate or improve upon the seltorexant pharmacophore; alternative building blocks with modified pyrimidine substitution cannot achieve the requisite OX2R affinity.
- [1] Letavic MA, Dale RA, Savall BM, Shireman BT, Swanson D. Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. US Patent Application US20140171430A1, published June 19, 2014. SAR discussion on pyrimidine substitution effects on OX2R antagonist potency. View Source
